Biotin sulfone

Beschreibung

This compound has been reported in Trypanosoma brucei with data available.

RN given for (3aS-(3aalpha,4beta,6aalpha))-isomer; structure in first source

Structure

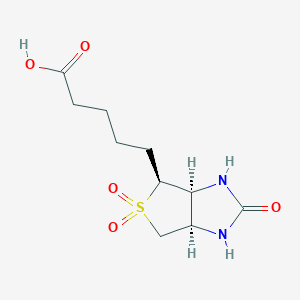

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQYMONYBAUCY-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124523 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40720-05-6 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40720-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040720056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Biotin Sulfone from Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of biotin (B1667282) sulfone from biotin. Biotin sulfone, an oxidized metabolite of biotin (Vitamin H), is a molecule of significant interest in various research and development applications, including its use as a competitive inhibitor in biotin-streptavidin binding assays and as a building block in the synthesis of novel biotin analogues for targeted drug delivery. This document details the primary synthetic routes, with a focus on a well-documented oxidation method, and includes experimental protocols and quantitative data to support laboratory application.

Core Synthesis Pathway: Oxidation of Biotin

The conversion of biotin to this compound involves the oxidation of the sulfur atom in the tetrahydrothiophene (B86538) ring of the biotin molecule. This transformation can be achieved using various oxidizing agents. The most direct and well-characterized methods include oxidation with vanadium(V) compounds and peroxy acids like hydrogen peroxide.

Table 1: Summary of Quantitative Data for this compound Synthesis

| Parameter | Vanadium(V) Oxidation | Hydrogen Peroxide Oxidation |

| Oxidizing Agent | Ammonium (B1175870) Metavanadate (NH₄VO₃) | Hydrogen Peroxide (H₂O₂) |

| Solvent | Water | Glacial Acetic Acid |

| Stoichiometry (Biotin:Oxidant) | 1:1 (molar ratio) | Excess H₂O₂ required |

| Reaction Temperature | Warm | Room Temperature |

| pH | 2.0 | Acidic |

| Reported Yield | 75%[1] | Variable, requires optimization |

| Reaction Time | Not specified, reaction completion monitored | 17 hours (for sulfoxide (B87167), longer for sulfone)[2] |

| Purification Method | Cation exchange resin, crystallization | Crystallization from water[2] |

Experimental Protocols

Primary Method: Oxidation with Vanadium(V)

This protocol is based on a documented procedure for the efficient synthesis of this compound using ammonium metavanadate as the oxidizing agent[1][3].

Materials:

-

d-Biotin

-

Ammonium metavanadate (NH₄VO₃)

-

Deionized water

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Cation exchange resin

-

Ethanol

-

Silica (B1680970) gel for desiccator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 0.2 moles of ammonium metavanadate and 0.2 moles of d-biotin in 20 mL of deionized water.

-

pH Adjustment: Adjust the pH of the solution to 2.0 using a suitable acid (e.g., dilute HCl).

-

Reaction: Gently warm the reaction mixture and stir. The reaction should be allowed to proceed until completion. Monitoring by thin-layer chromatography (TLC) is recommended to track the disappearance of the starting material.

-

Product Isolation: Once the reaction is complete, remove the vanadium ions from the solution by passing it through a cation exchange resin.

-

Crystallization: Concentrate the resulting solution by slow evaporation. Allow the concentrated solution to stand overnight to facilitate the crystallization of a brown crystalline product.

-

Purification: Wash the crystalline product with ethanol.

-

Drying: Dry the purified this compound in a desiccator containing silica gel. The reported yield for this method is 75%.

Alternative Method: Oxidation with Hydrogen Peroxide in Acetic Acid

This method is based on the general principle of oxidizing sulfides to sulfones using peroxy acids. While a specific, optimized protocol for this compound is not extensively detailed in the literature, the following provides a general approach based on the synthesis of biotin sulfoxide. The formation of the sulfone requires an excess of the oxidizing agent and potentially longer reaction times.

Materials:

-

d-Biotin

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution: Dissolve d-biotin in glacial acetic acid.

-

Oxidation: Add an excess of 30% hydrogen peroxide to the solution. The reaction can be stirred at room temperature.

-

Monitoring: The progress of the reaction should be monitored by TLC to observe the conversion of biotin first to biotin sulfoxide and subsequently to this compound.

-

Work-up: Once the desired conversion is achieved, the reaction mixture can be concentrated in vacuo.

-

Purification: The crude product can be purified by recrystallization from water or a mixture of water and ethanol. The product, after two crystallizations from water, has been reported to melt at 272-276°C.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from biotin via the vanadium(V) oxidation method.

Caption: Workflow for the synthesis of this compound.

The following diagram illustrates the chemical transformation of biotin to this compound.

Caption: Chemical transformation to this compound.

References

The Natural Occurrence of Biotin Sulfone: An In-depth Metabolite Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), or vitamin B7, is a water-soluble B vitamin crucial for a range of metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. While the biological roles of biotin are well-documented, the metabolic fate of this essential vitamin is a complex area of ongoing research. One of the key metabolites in biotin catabolism is biotin sulfone, a product of sulfur oxidation of the biotin molecule. This technical guide provides a comprehensive overview of the natural occurrence of this compound as a metabolite, detailing its formation, quantification in biological matrices, and the analytical methodologies employed for its detection.

Metabolic Formation of this compound

Biotin undergoes catabolism through two primary pathways: β-oxidation of its valeric acid side chain and oxidation of the sulfur atom in its thiophene (B33073) ring. This compound is formed through the latter pathway. The sulfur atom in biotin can be progressively oxidized to form biotin d-sulfoxide and biotin l-sulfoxide, and further to this compound.[1] This oxidation process is believed to be catalyzed by cytochrome P450 enzymes in the liver, although the specific isozymes responsible for this biotransformation in mammals have not been definitively identified.[2][3][4][5]

The metabolic pathway leading to the formation of this compound is a key aspect of biotin catabolism. The following diagram illustrates the major steps in this process.

References

- 1. Biotin determination by three different methods: specificity and application to urine and plasma ultrafiltrates of patients with and without disorders in biotin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Function Analysis of the Biotechnologically Important Cytochrome P450 107 (CYP107) Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian cytochromes P450--importance of tissue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

chemical and physical properties of Biotin sulfone

An In-depth Technical Guide to Biotin (B1667282) Sulfone

Introduction

Biotin sulfone is the fully oxidized metabolite of biotin (Vitamin B7), where the sulfur atom in the thiophene (B33073) ring is oxidized to a sulfone group.[1][2] It is a naturally occurring compound found in human urine and is a key catabolite in biotin metabolism.[3][4][5] While structurally similar to biotin, the oxidation of the sulfur atom significantly alters its chemical and biological properties, particularly its binding affinity for avidin (B1170675). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and applications.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in research settings.

| Property | Value | Source |

| IUPAC Name | 5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Molecular Formula | C₁₀H₁₆N₂O₅S | |

| Molecular Weight | 276.31 g/mol | |

| CAS Number | 40720-05-6 | |

| Appearance | Solid | |

| Solubility | DMSO: up to 250 mg/mL (904.78 mM)DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | |

| Stability | Stable for ≥ 4 years when stored at -20°C. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month. | |

| Avidin Binding | Binds to avidin with a binding ratio of 0.332 compared to biotin. |

Biological Role and Metabolism

This compound is a product of the second major pathway of biotin catabolism in mammals. This pathway involves the oxidation of the sulfur atom in the thiophene ring. This process, which occurs in the smooth endoplasmic reticulum, is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP). The oxidation proceeds first to form biotin l-sulfoxide and biotin d-sulfoxide, and then further oxidation yields this compound.

As a terminal metabolite, this compound is excreted in the urine. Studies have shown that the urinary excretion of this compound, along with other metabolites like bisnorbiotin (B46279) methyl ketone, increases significantly after the administration of biotin. In individuals at a presumed steady state, this compound accounts for approximately 3.6% of the total biotin excretion.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of biotin. A common method involves the use of hydrogen peroxide in glacial acetic acid.

Protocol: Oxidation of Biotin to this compound

-

Dissolution: Dissolve biotin in glacial acetic acid.

-

Oxidation: Add an excess of hydrogen peroxide to the solution.

-

Reaction: Allow the reaction to proceed at room temperature for approximately 16-17 hours.

-

Isolation: Evaporate most of the glacial acetic acid under vacuum.

-

Purification: The resulting this compound can be purified by recrystallization. For instance, crystallization from methanol (B129727) can yield fine needles.

A more complex, multi-step synthesis of an epi-biotin sulfone derivative from L-cysteine has also been reported, involving key steps like a tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction.

Analytical Methodologies

The analysis of this compound in biological matrices like urine is crucial for metabolic studies. High-Performance Liquid Chromatography (HPLC) is the primary method used for its separation and quantification.

Protocol: Analysis of this compound in Urine by HPLC

-

Sample Preparation: Collect urine samples. For studies involving biotin administration, collect samples before and after intravenous injection of biotin.

-

Chromatographic Separation:

-

Utilize a reversed-phase HPLC system (e.g., a C18 column) to separate biotin and its metabolites.

-

The mobile phase and gradient conditions should be optimized to achieve clear separation of biotin, biotin sulfoxides, and this compound.

-

-

Detection and Identification:

-

Co-elution: Initially identify the this compound peak by co-elution with an authentic this compound standard.

-

Avidin-Binding Assay: Fractions collected from the HPLC can be subjected to an avidin-binding assay. Although this compound has a weaker affinity for avidin than biotin, this method can be used for detection.

-

Derivatization: For confirmation, derivatize the collected fractions with p-dimethylaminocinnamaldehyde. This reaction produces a characteristic color that can be used for identification.

-

-

Quantification: Quantify the amount of this compound by comparing its peak area to a standard curve generated from known concentrations of the authentic standard.

Applications in Research

Despite its reduced affinity for avidin, this compound has found utility in specific research applications. Its weaker binding allows for more controlled or reversible interactions in certain contexts. For example, this compound has been successfully used as a tool to immobilize synthetic oligosaccharides onto avidin-coated surfaces. This application was instrumental in the development of assays for detecting anti-Candida albicans antibodies. The relationship between biotin and its oxidized forms in terms of avidin binding is a key consideration for such applications.

Conclusion

This compound is an important metabolite in the catabolism of biotin. Its distinct chemical properties, particularly its altered affinity for avidin, differentiate it from its parent compound. Understanding its formation, characteristics, and analytical methodologies is vital for researchers in nutrition, biochemistry, and drug development. The protocols and data presented in this guide offer a foundational resource for professionals working with biotin and its metabolites, enabling more accurate studies of biotin metabolism and facilitating novel applications for biotin analogs.

References

- 1. 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | C10H16N2O5S | CID 83863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of this compound, bisnorbiotin methyl ketone, and tetranorbiotin-l-sulfoxide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Biotin Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) sulfone, a key metabolite of biotin (Vitamin B7), has garnered interest in the scientific community for its biological presence and potential, yet underexplored, physiological roles. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of biotin sulfone. It is designed to serve as a foundational resource for researchers in biochemistry, drug development, and nutritional sciences, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.

Introduction

Biotin is an essential water-soluble vitamin that functions as a cofactor for five carboxylase enzymes crucial for fatty acid synthesis, gluconeogenesis, and amino acid catabolism[1][2][3]. The metabolism of biotin leads to the formation of several catabolites, including this compound, which is formed through the oxidation of the sulfur atom in the thiophane ring of biotin[4][5]. This oxidation occurs in the smooth endoplasmic reticulum and is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). First identified as a natural metabolite in human urine, this compound's biological significance is an active area of investigation. While its direct role in cellular signaling is not yet fully elucidated, the pathways modulated by its parent compound, biotin, provide a critical context for its potential activities. This guide summarizes the current knowledge on this compound, from its chemical synthesis to its biological context.

Physicochemical Properties and Quantitative Data

This compound's physical and chemical characteristics are essential for its study and application in research.

| Property | Value | Reference |

| Molecular Formula | C10H16N2O5S | |

| Molecular Weight | 276.31 g/mol | |

| CAS Number | 40720-05-6 | |

| Appearance | White crystalline solid | Inferred from biotin |

| Solubility | Soluble in DMSO (50 mg/mL, 180.96 mM with sonication) | |

| In vivo formulation | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (with sonication) |

Urinary Excretion of Biotin and its Metabolites in Healthy Adults

The following table presents the relative urinary excretion of biotin and its major metabolites, highlighting the contribution of this compound to the total avidin-binding substances excreted.

| Metabolite | Percentage of Total Urinary Excretion | Reference |

| Biotin | ~50% | |

| Bisnorbiotin | 13-23% | |

| Biotin-d,l-sulfoxide | 5-13% | |

| Bisnorbiotin methyl ketone | 3-9% | |

| This compound | 1-3% |

Following intravenous administration of 18.5 µmol of biotin to healthy adults, the urinary excretion of this compound increased 21-fold, from a baseline of 0.2 nmol/h to 4.2 nmol/h. At a presumed steady state, this compound accounted for 3.6% of the total biotin excretion.

Experimental Protocols

Synthesis of d-Biotin Sulfone

This protocol is adapted from the general principle of oxidizing biotin to this compound using a peracid, as described for the synthesis of related compounds.

Materials:

-

d-Biotin

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Dissolve d-biotin in a minimal amount of a suitable solvent like a mixture of DCM and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (2.2 equivalents) in DCM dropwise to the biotin solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure d-biotin sulfone.

-

Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.

Quantification of this compound in Urine by HPLC-Avidin Binding Assay

This method is based on the protocol described for the analysis of biotin and its metabolites in human urine.

Materials:

-

Urine sample

-

Solid-phase extraction (C18) cartridges

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Avidin-coated microplates

-

HRP-labeled biotin

-

TMB substrate

-

HPLC system with a C18 column

Procedure:

-

Sample Preparation: Acidify the urine sample with TFA and pass it through a pre-conditioned C18 solid-phase extraction cartridge. Wash the cartridge with water and elute the biotin and its metabolites with methanol. Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

-

HPLC Separation: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Fraction Collection: Collect fractions corresponding to the retention time of this compound, as determined by running an authentic standard.

-

Avidin-Binding Assay:

-

Add the collected fractions to avidin-coated microplate wells.

-

Add a known amount of HRP-labeled biotin to each well. This compound in the sample will compete with the HRP-labeled biotin for binding to avidin.

-

Incubate and then wash the wells to remove unbound reagents.

-

Add TMB substrate and measure the absorbance at the appropriate wavelength.

-

Quantify the amount of this compound by comparing the signal to a standard curve generated with known concentrations of this compound.

-

Biological Context and Signaling Pathways

This compound is a product of biotin metabolism. While its specific biological activities are not well-defined, understanding the metabolic pathway of biotin and the signaling cascades it influences is crucial for contextualizing the potential roles of this compound.

Biotin Metabolism

Biotin undergoes catabolism through two primary pathways: β-oxidation of its valeric acid side chain and oxidation of the sulfur atom in the thiophene (B33073) ring. The latter leads to the formation of biotin-l-sulfoxide, biotin-d-sulfoxide, and ultimately this compound.

Caption: Metabolic pathways of biotin leading to the formation of this compound and other catabolites.

Biotin-Modulated Signaling Pathways

Biotin has been shown to modulate several intracellular signaling pathways that are critical for cellular metabolism and gene expression. The active form of biotin, biotinyl-AMP, can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway is known to influence the expression of genes involved in biotin transport and metabolism. Additionally, biotin deficiency has been linked to the activation of the transcription factor NF-κB. It is plausible that this compound, as a metabolite, may have some, albeit likely weaker, interaction with these pathways.

Caption: Signaling pathways modulated by biotin, which may be relevant for understanding the potential biological context of this compound.

Conclusion

This compound is a naturally occurring metabolite of biotin, formed through the oxidation of its sulfur atom. Its presence in human urine has been quantitatively established, and laboratory synthesis protocols are available. While the direct biological functions and signaling interactions of this compound remain an area for future investigation, the well-documented metabolic and signaling pathways of its precursor, biotin, provide a strong framework for hypothesizing its potential roles. This guide offers a consolidated resource of the current knowledge on this compound, intended to facilitate further research into this intriguing molecule and its potential impact on human health and disease.

References

The Biological Role of Biotin Sulfone in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) sulfone, an oxidized metabolite of biotin, has been identified in human urine, indicating its formation through endogenous metabolic pathways. While the essential role of biotin as a coenzyme for carboxylases in central metabolism is well-established, the specific biological function of biotin sulfone remains largely uncharted territory. This technical guide synthesizes the current understanding of this compound, from its metabolic origin to its known biochemical properties. It provides a comprehensive overview of biotin metabolism, details the catabolic pathways leading to this compound formation, and presents the available quantitative data. Furthermore, this guide includes detailed experimental protocols relevant to the study of biotin metabolism, which can be adapted for future investigations into the potential, yet unconfirmed, roles of this compound in cellular processes, including a speculative role in gene expression.

Introduction: The Central Role of Biotin in Cellular Metabolism

Biotin, also known as vitamin B7, is a water-soluble vitamin that is indispensable for all domains of life.[1][2] Its primary and most well-understood function is to act as a covalently attached prosthetic group for a class of enzymes known as biotin-dependent carboxylases.[3][4] These enzymes catalyze the incorporation of bicarbonate as a carboxyl group onto various substrates, a critical step in numerous metabolic pathways.[3]

In mammals, there are five essential biotin-dependent carboxylases:

-

Acetyl-CoA Carboxylase 1 and 2 (ACC1, ACC2): Catalyze the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.

-

Pyruvate (B1213749) Carboxylase (PC): Converts pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the citric acid cycle and is crucial for gluconeogenesis.

-

Propionyl-CoA Carboxylase (PCC): Catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA, a vital step in the catabolism of odd-chain fatty acids and certain amino acids.

-

3-Methylcrotonyl-CoA Carboxylase (MCC): Involved in the breakdown of the amino acid leucine.

Given the central role of these enzymes, biotin is fundamental to the regulation of glucose, lipid, and amino acid metabolism.

The Metabolic Fate of Biotin: Catabolism to this compound

While biotin is crucial for cellular function, it undergoes catabolism to various metabolites that are ultimately excreted. The metabolic breakdown of biotin occurs primarily through two pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophene (B33073) ring.

This compound is a product of the latter pathway. The sulfur atom of biotin can be progressively oxidized to form d-biotin-l-sulfoxide, d-biotin-d-sulfoxide, and finally, this compound. This oxidation process is thought to occur in the smooth endoplasmic reticulum.

Quantitative Data on this compound

To date, the quantitative analysis of this compound has been primarily focused on its excretion in human urine. These studies confirm its status as a metabolic end-product.

| Parameter | Value | Reference |

| Basal Urinary Excretion | 0.2 nmol/h | |

| Urinary Excretion after 18.5 µmol Biotin Administration | 4.2 nmol/h (a 21-fold increase) | |

| Percentage of Total Biotin Excretion (Steady State) | 3.6% | |

| Percentage of Total Biotin Excretion (Pharmacologic Doses) | 1-3% |

The Biological Role of this compound: A Catabolite with Unexplored Potential

Current scientific literature predominantly classifies this compound as a biologically inactive catabolite destined for excretion. There is a lack of evidence to suggest that this compound functions as a cofactor for enzymes, an inhibitor of biotin-dependent pathways, or a signaling molecule.

However, a review on the regulation of gene expression by biotin raises the intriguing possibility that biotin metabolites, previously dismissed as "metabolic waste," may possess biotin-like activities in this context. This hypothesis remains to be experimentally validated for this compound. Given that biotin itself has been shown to influence the expression of genes involved in glucose metabolism, cytokine production, and cellular biotin homeostasis, the potential for its metabolites to have similar roles warrants further investigation.

Experimental Protocols for Investigating Biotin Metabolism

While specific protocols for studying the biological role of this compound are not established, methodologies for investigating biotin metabolism in general can be adapted.

Analysis of Biotin and its Metabolites in Biological Fluids

This protocol is based on High-Performance Liquid Chromatography (HPLC) coupled with an avidin-binding assay.

Objective: To quantify biotin and its metabolites, including this compound, in urine or plasma.

Methodology:

-

Sample Preparation: Urine samples are centrifuged to remove particulate matter. Plasma samples may require protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.

-

HPLC Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed to separate biotin and its metabolites based on their polarity.

-

Detection: A UV detector can be used, but for higher sensitivity and specificity, fractions are collected for a post-column avidin-binding assay.

-

-

Avidin-Binding Assay:

-

Collected HPLC fractions are incubated with a known amount of [³H]-biotin and streptavidin.

-

The unbound [³H]-biotin is separated from the streptavidin-bound fraction (e.g., by size-exclusion chromatography or filtration).

-

The amount of biotin or its metabolites in each fraction is determined by the degree of displacement of [³H]-biotin from streptavidin, measured by scintillation counting.

-

-

Standard Curve: A standard curve is generated using known concentrations of biotin, this compound, and other metabolites to quantify their amounts in the biological samples.

In Vitro Enzyme Inhibition Assay

This protocol can be adapted to test the inhibitory potential of this compound on biotin-dependent carboxylases.

Objective: To determine if this compound acts as a competitive or non-competitive inhibitor of a specific biotin-dependent carboxylase (e.g., pyruvate carboxylase).

Methodology:

-

Enzyme Source: Purified recombinant biotin-dependent carboxylase or a cell lysate containing the enzyme can be used.

-

Assay Principle: The activity of the carboxylase is measured by the incorporation of [¹⁴C]-bicarbonate into the non-volatile product.

-

Reaction Mixture: The reaction mixture contains the enzyme, its substrate (e.g., pyruvate for PC), ATP, Mg²⁺, and [¹⁴C]-bicarbonate in a suitable buffer.

-

Inhibition Study:

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated by the addition of the enzyme.

-

The reaction is stopped after a defined time by adding an acid (e.g., trichloroacetic acid), which also removes the unreacted [¹⁴C]-bicarbonate as ¹⁴CO₂.

-

-

Quantification: The amount of [¹⁴C] incorporated into the acid-stable product is measured by scintillation counting.

-

Data Analysis: Enzyme kinetics (e.g., Michaelis-Menten and Lineweaver-Burk plots) are analyzed to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Conclusion and Future Directions

This compound is an established metabolite of biotin, formed through the oxidation of its sulfur moiety. The current body of scientific evidence strongly indicates that its primary biological role is that of a catabolic product destined for urinary excretion. While the possibility of a more subtle role in processes such as gene regulation has been raised, this remains a speculative area requiring direct experimental investigation.

For researchers in drug development, the apparent biological inertness of this compound suggests it is unlikely to be a direct target for therapeutic intervention. However, its formation and excretion could serve as a biomarker for biotin turnover and metabolism. Future research efforts could be directed towards:

-

Investigating the cellular uptake of this compound: Does it enter cells, and if so, by what mechanism?

-

Assessing the effect of this compound on gene expression: Does it influence the transcription of biotin-dependent genes or other metabolic pathways?

-

Exploring the enzymatic landscape: Are there enzymes that can reduce this compound back to biotin or other metabolites?

A deeper understanding of the complete lifecycle of biotin and its metabolites will provide a more nuanced picture of the intricate metabolic network governed by this essential vitamin.

References

Solubility Profile of Biotin Sulfone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Biotin (B1667282) sulfone, a key metabolite of Biotin (Vitamin B7). Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and contextualizes the relevance of Biotin sulfone in biochemical research.

Introduction to this compound

This compound is the product of the oxidation of the sulfur atom in the thiophane ring of biotin. As a primary metabolite of biotin, it is naturally present in biological systems and has been identified in human urine[1][2][3]. While the biological roles of biotin as a cofactor for carboxylases and in gene regulation are well-established, the specific signaling functions of this compound are less understood. However, its distinct physicochemical properties, including its solubility, are of significant interest for its use as a research tool, particularly in the development of biochemical assays and as a reference standard in metabolic studies. For instance, this compound has been utilized for the immobilization of oligosaccharides on avidin-coated surfaces to study antibody reactivity[4].

Quantitative Solubility Data

The solubility of a compound is a critical parameter that influences its handling, formulation, and biological activity. The following tables summarize the available quantitative solubility data for this compound in various organic and aqueous solvent systems. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. The data presented here are derived from various sources and may reflect different experimental conditions.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | 50[5] | 180.96 | Sonication recommended |

| Dimethyl Sulfoxide (DMSO) | 250 | 904.78 | Ultrasonic treatment may be needed |

Table 2: Solubility of this compound in Aqueous Systems

| Solvent System | Solubility (mg/mL) | Molar Solubility (mM) | Method/Notes |

| Water (Predicted) | 16.1 g/L (16.1 mg/mL) | ~58.3 | ALOGPS prediction |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 | ≥ 7.53 | Clear solution; for in vivo formulation |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 7.53 | Clear solution; for in vivo formulation |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for the reliable application of this compound in research. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.

Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent, which is a measure of its intrinsic solubility.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Water, Phosphate Buffered Saline (PBS), Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microparticles.

-

Quantification: Analyze the clear filtrate using a validated HPLC or LC-MS method to determine the concentration of dissolved this compound. A standard curve of this compound should be prepared in the same solvent to ensure accurate quantification.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Kinetic Solubility Assay using Turbidimetry (Nephelometry)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate, which indicates that the solubility limit has been exceeded, is detected by measuring the light scattering (turbidity) of the solution using a nephelometer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

384-well microplates

-

Automated liquid handler (recommended)

-

Nephelometer plate reader

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 384-well plate, perform a serial dilution of the this compound stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume of each DMSO dilution to a corresponding well of another 384-well plate containing the aqueous buffer. This step should be performed rapidly and consistently to induce precipitation. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitate formation.

-

Measurement: Measure the turbidity of each well using a nephelometer. The instrument measures the intensity of light scattered by the suspended particles.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in the nephelometric signal is observed compared to the background.

Visualization of Relevant Pathways and Workflows

To provide a clearer understanding of the context and application of this compound's solubility, the following diagrams have been generated.

Caption: Metabolic pathway of Biotin catabolism leading to this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. The compiled data and detailed experimental protocols offer valuable resources for researchers working with this important metabolite. The provided diagrams illustrate both the biological context of this compound formation and a practical workflow for its solubility assessment. Further research to expand the quantitative solubility data in a wider range of solvents and to elucidate the specific biological functions of this compound is encouraged.

References

- 1. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, bisnorbiotin methyl ketone, and tetranorbiotin-l-sulfoxide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotin = 99.0 T 58-85-5 [sigmaaldrich.com]

- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

Stability of Biotin Sulfone Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) sulfone, a primary metabolite of biotin (Vitamin B7), is formed through the oxidation of the sulfur atom in the thiophane ring. Understanding its stability across a range of pH conditions is critical for researchers in drug development and metabolic studies, as pH can significantly influence the shelf-life, bioavailability, and degradation pathways of small molecules. This technical guide provides a comprehensive overview of the stability of biotin sulfone, outlines a detailed experimental protocol for its assessment, and presents a framework for data interpretation. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information on the stability of biotin and general principles of forced degradation studies to offer a robust framework for its evaluation.

Introduction to this compound and its Chemical Stability

Biotin is a water-soluble B-vitamin that plays a crucial role as a coenzyme in various metabolic pathways, including fatty acid synthesis and gluconeogenesis.[1] In vivo, the sulfur atom of biotin's thiophane ring can be oxidized to form biotin-l-sulfoxide, biotin-d-sulfoxide, and subsequently, this compound.[1][2] This metabolic conversion underscores the importance of understanding the physicochemical properties of this compound, particularly its stability.

The stability of a compound is its ability to resist chemical change or physical degradation under various environmental conditions. For a molecule like this compound, pH is a critical factor that can induce hydrolytic degradation. Generally, biotin itself is known to be stable in moderately acidic and neutral aqueous solutions but exhibits reduced stability in alkaline conditions, specifically at a pH above 9.[3] Forced degradation studies on biotin have indicated its susceptibility to degradation under strong acidic (2.5 M HCl) and alkaline (3 M NaOH) conditions, with greater stability observed under neutral hydrolytic conditions. While direct and extensive studies on this compound are scarce, one study noted that very little degradation of this compound was observed in a bacterial particulate system, suggesting it is a relatively stable entity.

Quantitative Data on this compound Stability

| pH Condition | Temperature (°C) | Duration (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Percent Degradation (%) | Degradation Rate Constant (k) (if applicable) | Half-life (t½) (if applicable) |

| Acidic | |||||||

| 0.1 M HCl | 60 | 24 | 100 | Data Point | Calculated | Calculated | Calculated |

| 0.1 M HCl | 60 | 48 | 100 | Data Point | Calculated | Calculated | Calculated |

| 1 M HCl | 60 | 24 | 100 | Data Point | Calculated | Calculated | Calculated |

| Neutral | |||||||

| Purified Water (pH ~7) | 60 | 24 | 100 | Data Point | Calculated | Calculated | Calculated |

| Purified Water (pH ~7) | 60 | 48 | 100 | Data Point | Calculated | Calculated | Calculated |

| Alkaline | |||||||

| 0.1 M NaOH | 60 | 24 | 100 | Data Point | Calculated | Calculated | Calculated |

| 0.1 M NaOH | 60 | 48 | 100 | Data Point | Calculated | Calculated | Calculated |

| 1 M NaOH | 60 | 24 | 100 | Data Point | Calculated | Calculated | Calculated |

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocol: Forced Degradation Study of this compound

The following is a detailed methodology for conducting a forced degradation study to assess the stability of this compound under different pH conditions. This protocol is based on established guidelines for such studies.

3.1. Materials and Reagents

-

This compound reference standard

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Potassium Phosphate (B84403) monobasic, analytical grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Thermostatically controlled water bath or oven

3.2. Preparation of Solutions

-

Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Acidic Solution (0.1 M and 1 M HCl): Prepare by diluting concentrated HCl with purified water.

-

Alkaline Solution (0.1 M and 1 M NaOH): Prepare by dissolving NaOH pellets in purified water.

-

Neutral Solution: Use purified water.

-

Buffer Solutions: Prepare a phosphate buffer (e.g., 10 mM) and adjust the pH to a desired value (e.g., pH 3) for the mobile phase.

3.3. Forced Degradation Procedure

-

Sample Preparation: For each pH condition, transfer a known volume of the this compound stock solution into separate reaction vessels. Add the respective stress agent (0.1 M HCl, 1 M HCl, purified water, 0.1 M NaOH, or 1 M NaOH) to achieve a final desired concentration of this compound (e.g., 100 µg/mL).

-

Stress Conditions:

-

Place the vessels in a thermostatically controlled environment (e.g., a water bath at 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Sample Neutralization and Dilution:

-

Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

-

Dilute the samples with the mobile phase to a concentration suitable for HPLC analysis.

-

-

Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples and keep it under refrigeration to prevent degradation.

3.4. HPLC Analysis

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 200 nm (as biotin and its derivatives have poor UV absorbance at higher wavelengths).

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the prepared samples into the HPLC system. The peak area of this compound will be used to quantify its concentration. The appearance of new peaks will indicate the formation of degradation products.

3.5. Data Analysis

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

-

Determine the percentage of degradation.

-

If applicable, calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the stability assessment of this compound.

Conclusion

The stability of this compound under various pH conditions is a critical parameter for its handling, formulation, and interpretation in biological studies. Although specific quantitative data is limited, the provided technical guide offers a robust framework for researchers to conduct their own stability assessments. By following the detailed experimental protocol and utilizing the structured data presentation, scientists and drug development professionals can generate reliable data to understand the degradation profile of this compound. The general stability of the parent compound, biotin, suggests that this compound is likely to be relatively stable in neutral and moderately acidic conditions, with potential for increased degradation under strongly alkaline or acidic environments. Further research is warranted to populate the quantitative data table and to identify any potential degradation products.

References

Methodological & Application

Application Notes and Protocols for Oligosaccharide Immobilization Using Biotin Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of oligosaccharides onto solid surfaces is a cornerstone technique in glycobiology and related fields, enabling the study of carbohydrate-protein interactions, the development of glycan arrays, and the creation of novel diagnostic and therapeutic tools. The high-affinity interaction between biotin (B1667282) and streptavidin is a widely utilized strategy for achieving stable and oriented immobilization of biomolecules. This document provides detailed application notes and protocols for the use of biotin sulfone, a derivative of biotin, for the covalent conjugation and subsequent immobilization of oligosaccharides onto streptavidin-coated surfaces.

This compound offers an alternative to traditional biotinylation reagents. While its binding affinity to streptavidin is lower than that of biotin, this property can be advantageous in specific applications where controlled or reversible binding might be desired. This document will detail the chemical principles, experimental procedures, and relevant data for employing this compound in your research.

Data Presentation

The selection of the biotin derivative for immobilization can significantly impact the stability and density of the immobilized oligosaccharide. The following table summarizes a key quantitative comparison between biotin and this compound in their interaction with streptavidin.

| Parameter | Biotin | This compound | Reference |

| Relative Binding Affinity to Streptavidin | 100% | 33.2% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the immobilization of oligosaccharides using this compound. The overall workflow involves the chemical modification of the oligosaccharide to introduce a reactive aldehyde group, followed by conjugation with a this compound derivative containing a hydrazide functional group, and finally, immobilization onto a streptavidin-coated surface.

Protocol 1: Oxidation of Oligosaccharides to Generate Aldehyde Groups

This protocol describes the mild oxidation of cis-diol groups in sugar residues to form reactive aldehyde groups, which are necessary for conjugation with hydrazide-containing molecules.

Materials:

-

Oligosaccharide sample

-

Sodium meta-periodate (NaIO₄)

-

100 mM Sodium Acetate Buffer, pH 5.5

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

Ice bath

Procedure:

-

Dissolve the oligosaccharide sample in cold 100 mM Sodium Acetate Buffer, pH 5.5, to a final concentration of 1-5 mg/mL.

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate Buffer, pH 5.5. Keep the solution on ice and protected from light.

-

Add an equal volume of the 20 mM sodium meta-periodate solution to the oligosaccharide solution.

-

Incubate the reaction mixture on ice (0-4°C) for 30 minutes in the dark.

-

To remove excess periodate, pass the reaction mixture through a desalting column pre-equilibrated with 50-100 mM Sodium Phosphate Buffer, pH 7.0-7.5.

-

Collect the fractions containing the oxidized oligosaccharide. The sample is now ready for conjugation.

Protocol 2: Conjugation of Oxidized Oligosaccharides with this compound Hydrazide

This protocol details the covalent linkage of the aldehyde-containing oligosaccharide with this compound hydrazide to form a stable hydrazone bond.

Materials:

-

Oxidized oligosaccharide solution (from Protocol 1)

-

This compound hydrazide (requires synthesis or custom order)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

50-100 mM Sodium Phosphate Buffer, pH 7.0-7.5

-

Reaction tubes

-

Dialysis tubing or desalting column for purification

Procedure:

-

Prepare a 25-50 mM stock solution of this compound hydrazide in anhydrous DMSO.

-

Add the this compound hydrazide stock solution to the oxidized oligosaccharide solution to achieve a final concentration of 5-10 mM.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Purify the this compound-conjugated oligosaccharide by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column to remove unreacted this compound hydrazide.

-

The purified this compound-tagged oligosaccharide is now ready for immobilization.

Protocol 3: Immobilization of this compound-Tagged Oligosaccharides on Streptavidin-Coated Surfaces

This protocol describes the final step of capturing the this compound-tagged oligosaccharide onto a streptavidin-coated solid support, such as a microplate, biosensor, or beads.

Materials:

-

This compound-tagged oligosaccharide solution

-

Streptavidin-coated surface (e.g., 96-well plate, SPR sensor chip, magnetic beads)

-

Binding/Washing Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., PBST with 1% BSA)

-

Incubation chamber

Procedure:

-

Wash the streptavidin-coated surface three times with Binding/Washing Buffer to remove any preservatives.[2]

-

Prepare a dilution series of the this compound-tagged oligosaccharide in Binding/Washing Buffer. The optimal concentration will depend on the application and should be determined empirically (a starting range of 0.1 - 10 µg/mL is recommended).

-

Add the this compound-tagged oligosaccharide solution to the streptavidin-coated surface.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

Wash the surface three to five times with Binding/Washing Buffer to remove any unbound oligosaccharide.

-

(Optional) Block any remaining non-specific binding sites on the surface by incubating with Blocking Buffer for 30-60 minutes at room temperature.

-

Wash the surface three times with Binding/Washing Buffer.

-

The surface is now functionalized with immobilized oligosaccharides and is ready for use in downstream applications such as protein binding assays.

Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Diagram 2: Experimental Workflow for Oligosaccharide Immobilization

Caption: Step-by-step workflow for immobilizing oligosaccharides.

Diagram 3: Signaling Pathway - this compound-Streptavidin Interaction

Caption: Interaction between this compound-oligosaccharide and streptavidin.

References

Application Notes and Protocols for Site-Specific Peptide Labeling with Biotin-Allyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the site-specific labeling of peptides using biotin-allyl sulfone. This method offers a precise way to conjugate biotin (B1667282) to cysteine residues, enabling advanced studies in proteomics, drug discovery, and diagnostics. For broader application, a standard protocol for amine-reactive biotinylation is also included.

Introduction to Peptide Biotinylation

Biotinylation is the process of covalently attaching biotin to a molecule, such as a peptide or protein. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) is widely exploited for the detection, purification, and immobilization of biomolecules. While traditional methods often target primary amines (N-terminus and lysine (B10760008) side chains), leading to multiple and sometimes randomly distributed labels, site-specific techniques provide greater control over the conjugation site, preserving the peptide's biological activity and function.

One such advanced method involves the use of water-soluble biotin-allyl sulfones, which react specifically with thiol groups on cysteine residues. This approach allows for precise, stoichiometric labeling and even enables sequential, dual labeling of peptides at different pH conditions.

Application Notes: Site-Specific Labeling with Biotin-Allyl Sulfone

Biotin-allyl sulfone reagents offer a powerful tool for the site-specific modification of peptides. The reaction proceeds via a Michael addition of a thiol group to the allyl sulfone, providing a stable thioether linkage.

Key Advantages:

-

Site-Specificity: Targets cysteine residues, allowing for precise control over the biotinylation site. This is particularly useful for peptides where the N-terminus or lysine residues are critical for function.

-

Mild Reaction Conditions: The labeling reaction occurs in an aqueous solution under mild pH conditions, preserving the peptide's structure and function.

-

Dual Labeling Potential: Allyl sulfones possess multiple reactive sites, enabling the sequential conjugation of two different thiol-containing molecules by adjusting the pH.[1][2][3][4] This allows for the attachment of both a biotin tag for purification and a fluorescent probe for detection to the same peptide.[1]

-

Stable Linkage: The resulting thioether bond is highly stable, ensuring the integrity of the labeled peptide throughout experimental procedures.

Quantitative Data Summary

The following table summarizes the reported labeling efficiencies and yields for peptide and protein modification using biotin-allyl sulfone.

| Biomolecule | Labeling Reagent | Yield/Labeling Efficiency | Reference |

| Insulin | Biotin-allyl sulfone | 28% yield (purified product) | |

| SH-GFP | Biotin-allyl sulfone | 91% immobilization on streptavidin agarose |

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Cysteine-Containing Peptide with Biotin-Allyl Sulfone

This protocol describes the site-specific biotinylation of a peptide containing a free cysteine residue using a biotin-allyl sulfone reagent.

Materials:

-

Cysteine-containing peptide

-

Biotin-allyl sulfone

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.8

-

Purification system (e.g., HPLC, streptavidin affinity chromatography)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds that need to be labeled, they must first be reduced using a suitable reducing agent (e.g., TCEP) and the reducing agent subsequently removed.

-

Biotin-Allyl Sulfone Preparation: Dissolve the biotin-allyl sulfone in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Labeling Reaction:

-

Add the biotin-allyl sulfone stock solution to the peptide solution at a molar excess (typically 5-20 fold) of the labeling reagent to the peptide.

-

For single labeling, incubate the reaction mixture at room temperature for 2-24 hours at pH 7.8.

-

The progress of the reaction can be monitored by LC-MS.

-

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to consume the excess biotin-allyl sulfone.

-

Purification: Purify the biotinylated peptide from excess labeling reagent and unlabeled peptide using reverse-phase HPLC or streptavidin affinity chromatography.

Protocol 2: General Amine-Reactive Biotinylation of Peptides

This protocol is for the general biotinylation of peptides at the N-terminus and lysine side chains using an NHS-ester of biotin.

Materials:

-

Peptide with free primary amines

-

Biotin-NHS ester

-

Reaction Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., HPLC, dialysis, or gel filtration)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.

-

Biotin-NHS Ester Preparation: Immediately before use, dissolve the Biotin-NHS ester in a water-miscible organic solvent like DMSO to a concentration of 10 mM.

-

Labeling Reaction:

-

Add the biotin-NHS ester solution to the peptide solution. A 10:1 to 20:1 molar ratio of biotin to peptide is typically used.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted biotin-NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess non-reacted biotin by dialysis, gel filtration, or HPLC.

Visualizations

Experimental Workflow for Site-Specific Biotinylation

Caption: Workflow for site-specific peptide labeling with biotin-allyl sulfone.

Signaling Pathway Example: Receptor-Ligand Interaction Study

Biotinylated peptides are frequently used as probes to study receptor-ligand interactions on the cell surface, which are central to many signaling pathways.

Caption: Use of biotinylated peptides in cell surface receptor binding assays.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biotin Sulfone in Pull-Down Assays to Identify Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pull-down assays are a cornerstone technique for the discovery and validation of protein-protein interactions, which are fundamental to virtually all cellular processes. This in vitro affinity purification method utilizes a "bait" protein to capture its interacting partners, or "prey," from a complex biological sample such as a cell lysate. The identification of these interactions is critical for elucidating signaling pathways, understanding disease mechanisms, and identifying potential therapeutic targets.

Traditionally, biotin (B1667282) has been the affinity tag of choice due to its exceptionally strong and specific interaction with streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ M).[1][2] This high affinity, however, necessitates harsh and denaturing conditions for the elution of captured proteins, which can be detrimental to the integrity of the protein complexes and subsequent downstream analyses like mass spectrometry.

To overcome this limitation, biotin analogues with weaker binding affinities have been explored to facilitate milder elution conditions. Biotin sulfone, a metabolite of biotin, has emerged as a promising alternative. While the precise dissociation constant of this compound for streptavidin is not widely reported, its nature as an avidin-binding substance suggests a more reversible interaction compared to biotin, allowing for the gentle elution of captured protein complexes. This characteristic makes this compound an attractive tool for preserving the integrity of protein interactions for more reliable and comprehensive analysis.

These application notes provide a detailed overview and protocols for the use of this compound in pull-down assays for the identification of protein-protein interactions.

Principle of the this compound Pull-Down Assay

The this compound pull-down assay follows the same fundamental principles as a traditional biotin-based pull-down. A bait protein is first covalently labeled with a reactive form of this compound. This this compound-labeled bait is then incubated with a cell lysate or other protein mixture. The bait protein, along with any interacting prey proteins, is subsequently captured on a solid support functionalized with streptavidin, such as agarose (B213101) or magnetic beads. After a series of washes to remove non-specific binders, the protein complexes are eluted from the beads under mild conditions that disrupt the this compound-streptavidin interaction without denaturing the proteins. The eluted proteins are then identified and quantified, typically by mass spectrometry.

Advantages of this compound over Traditional Biotin

-

Milder Elution Conditions: The potentially weaker binding affinity of this compound to streptavidin allows for the use of non-denaturing elution buffers, preserving the native conformation and integrity of protein complexes.

-

Improved Recovery of Interacting Proteins: Gentle elution can lead to a higher yield of intact protein complexes, which is particularly beneficial for studying transient or weak interactions.

-

Compatibility with Downstream Analysis: The eluted samples are more amenable to downstream applications such as functional assays and structural studies, in addition to mass spectrometry.

Experimental Workflow

The overall workflow for a this compound pull-down assay is a multi-step process that requires careful optimization at each stage.

References

Application of Biotin Sulfone and its Analogs in Affinity Chromatography: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of biotin (B1667282) and its derivatives, with a special focus on the implications of modified binding affinities for affinity chromatography. While direct applications of biotin sulfone are not widely documented, its nature as a biotin analog highlights the critical need for alternatives to the strong biotin-streptavidin interaction for efficient protein purification. This guide will explore the principles of biotin-based affinity chromatography, the challenges associated with the high-affinity interaction, and the use of biotin analogs like desthiobiotin to enable gentle elution of purified proteins.

Introduction to Biotin-Streptavidin Affinity Chromatography

Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture.[1] The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁴ to 10⁻¹⁵ M.[2][3] This high affinity and specificity make the biotin-streptavidin system an invaluable tool in various biotechnological applications, including immunoassays, protein purification, and diagnostics.[4][5]

In a typical affinity chromatography setup, a biomolecule of interest is labeled with biotin (biotinylated) and then captured by streptavidin immobilized on a solid support (e.g., agarose (B213101) beads). Unbound components are washed away, and the purified biotinylated molecule is then eluted from the support.

The Challenge: Irreversible Binding

The exceptional strength of the biotin-streptavidin interaction, while advantageous for capture, presents a significant challenge for the elution of the target molecule. Breaking this bond often requires harsh and denaturing conditions, such as extreme pH, high concentrations of chaotropic agents (e.g., 8M guanidine-HCl), or boiling in the presence of reducing agents. These conditions can irreversibly denature the purified protein, rendering it non-functional for downstream applications.

This compound: A Potential but Underutilized Analog

This compound is a metabolite of biotin. Scientific literature on the direct application of this compound in affinity chromatography is scarce. However, the synthesis of biotin analogs with weaker binding affinity to streptavidin is an area of active research, driven by the need to overcome the harsh elution conditions required for biotin. The development of synthetic routes to epi-biotin sulfone suggests an interest in exploring how modifications to the biotin structure, such as the oxidation of the sulfur atom to a sulfone, might modulate its binding affinity to streptavidin. It is hypothesized that such modifications could weaken the interaction, thereby allowing for milder elution conditions. However, without specific binding affinity data and established protocols, the use of this compound for this purpose remains largely theoretical.

Desthiobiotin: An Established Alternative for Reversible Binding

To address the challenge of irreversible binding, researchers have turned to biotin analogs that bind to streptavidin with lower affinity, allowing for gentle elution. Desthiobiotin is a widely used and well-characterized biotin analog that lacks the sulfur atom in the thiophene (B33073) ring.

Key Advantages of Desthiobiotin:

-

Reversible Binding: Desthiobiotin binds to streptavidin with a significantly lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin.

-

Gentle Elution: The weaker interaction allows for the elution of desthiobiotinylated molecules under mild, non-denaturing conditions by competitive displacement with free biotin.

-

Preservation of Protein Function: The gentle elution conditions help to maintain the structural integrity and biological activity of the purified protein.

Data Presentation: Comparison of Biotin and its Analogs

The following table summarizes the key differences in binding affinity for biotin and desthiobiotin.

| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions | Key Feature |

| Biotin | ~ 10⁻¹⁴ - 10⁻¹⁵ M | Harsh (e.g., 8M Guanidine-HCl, pH 1.5) | Extremely strong, near-irreversible binding. |

| Desthiobiotin | ~ 10⁻¹¹ M | Mild (competitive elution with free biotin) | Reversible binding, allowing for gentle elution. |

| This compound | Not widely documented | Not established | A metabolite of biotin; potential for weaker binding. |

Experimental Protocols

General Protocol for Affinity Purification using Biotinylated Proteins and Streptavidin Agarose

This protocol provides a general framework for the affinity purification of a biotinylated protein.

Materials:

-

Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Elution Buffer (see specific protocols below)

-

Biotinylated protein sample

-

Affinity chromatography column or spin columns

Procedure:

-

Resin Preparation:

-

Gently resuspend the streptavidin-agarose resin.

-